Subtilosin A1 -

Subtilosin A1

Catalog Number: EVT-244439
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Subtilosin A1 is a cyclic antimicrobial peptide produced by certain strains of Bacillus subtilis. It belongs to a class of compounds known as bacteriocins, which are ribosomally synthesized peptides that exhibit antibacterial properties. Subtilosin A1 is characterized by its unique structure, which includes several intramolecular disulfide bridges that contribute to its stability and activity against a range of Gram-positive bacteria.

Source and Classification

Subtilosin A1 is derived from Bacillus subtilis, a soil-dwelling bacterium known for its ability to produce various bioactive compounds. The gene responsible for its synthesis is located within the subtilosin gene cluster, which also contains genes involved in post-translational modifications necessary for the maturation of the peptide. Subtilosin A1 is classified as a Class II bacteriocin due to its ribosomal synthesis and unique structural features, including cyclic and thioether linkages formed between cysteine residues and other amino acids .

Synthesis Analysis

Methods and Technical Details

The production of subtilosin A1 involves several steps, including fermentation, extraction, and purification. The fermentation process typically employs Bacillus subtilis strains cultivated in nutrient-rich media. Following fermentation, the culture broth undergoes extraction using organic solvents such as n-butanol to separate the peptide from the biomass.

Purification is achieved through high-performance liquid chromatography (HPLC), where the crude extract is subjected to gradient elution techniques. For instance, a common method involves starting with a low concentration of acetonitrile and gradually increasing it to isolate subtilosin A1 based on its retention time during HPLC analysis .

Molecular Structure Analysis

Structure and Data

Subtilosin A1 has a complex three-dimensional structure characterized by a cyclic backbone and multiple disulfide bonds that stabilize its conformation. The peptide consists of 34 amino acids, with specific residues forming thioether bridges between cysteine and other amino acids such as phenylalanine and threonine. The structural data have been elucidated through nuclear magnetic resonance spectroscopy, revealing that the cyclic nature and disulfide linkages play crucial roles in its antimicrobial activity .

Chemical Reactions Analysis

Reactions and Technical Details

The synthesis of subtilosin A1 includes several chemical reactions during post-translational modifications. Key reactions involve:

  • Formation of Disulfide Bonds: The oxidative folding process leads to the formation of intramolecular disulfide bridges between cysteine residues.
  • Thioether Linkage Formation: Unique thioether bonds are created between sulfur atoms of cysteine residues and alpha-carbons of specific amino acids, which is an unusual modification not commonly observed in ribosomally synthesized peptides .

These modifications are essential for the stability and functionality of subtilosin A1 as an antimicrobial agent.

Mechanism of Action

Process and Data

Subtilosin A1 exerts its antimicrobial effects primarily through disruption of bacterial cell membranes. The mechanism involves:

  • Membrane Interaction: Subtilosin A1 binds to lipid membranes of target bacteria, leading to pore formation or membrane destabilization.
  • Inhibition of Cell Growth: By compromising membrane integrity, subtilosin A1 inhibits essential cellular processes, resulting in bacterial cell death.

Studies indicate that subtilosin A1 is particularly effective against Gram-positive bacteria due to its ability to penetrate their thick peptidoglycan layers .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Subtilosin A1 exhibits several notable physical and chemical properties:

These properties are crucial for its applications in scientific research and potential therapeutic uses.

Applications

Scientific Uses

Subtilosin A1 has garnered interest for various applications:

  • Antimicrobial Agent: Its potent antibacterial properties make it a candidate for developing new antibiotics against resistant bacterial strains.
  • Food Preservation: Due to its ability to inhibit pathogenic bacteria, subtilosin A1 can be utilized in food preservation strategies.
  • Biotechnology: Research into modifying subtilosin A1 for enhanced activity or stability can lead to innovative solutions in microbial control.
Biosynthesis and Genetic Regulation of Subtilosin A1

Ribosomal Synthesis and Post-Translational Modifications

Subtilosin A exemplifies the remarkable complexity of ribosomally synthesized and post-translationally modified peptides (RiPPs). Its biosynthesis initiates with the ribosomal production of a precursor peptide encoded by the sbo gene within the sbo-albABCDEFG gene cluster. This genetic locus orchestrates the entire biosynthetic pathway, encompassing structural, modification, immunity, and transport functions [1] [4]. The precursor peptide undergoes extensive enzymatic tailoring to achieve its mature, bioactive conformation. The albA gene encodes the precursor peptide itself, while albE and albF encode crucial modification enzymes. albC and albD are implicated in immunity and transporter functions, forming a self-protection mechanism for the producer strain [1].

The post-translational modifications (PTMs) defining subtilosin A are exceptionally rare and complex. Central to its structure is the formation of three sulfur-to-α-carbon thioether linkages. These covalent bonds connect the sulfur atoms of specific cysteine residues (Cys4, Cys7, and Cys13) to the α-carbons of phenylalanine (Phe31), threonine (Thr28), and another phenylalanine (Phe22) residue, respectively. This cross-linking pattern creates a unique macrocyclic cage-like structure unprecedented in ribosomally synthesized peptides [1] [4]. These modifications are catalyzed by the radical S-adenosylmethionine (rSAM) enzyme AlbA, which generates radical species to facilitate the unusual C-S bond formation [4].

A final critical PTM is the head-to-tail peptide backbone macrocyclization, resulting from the formation of an amide bond between the N-terminal methionine and the C-terminal glycine residue after leader peptide removal. This cyclization is catalyzed by the heterodimeric complex AlbEF, identified as a specialized M16B family metalloprotease [4]. Structural analysis of AlbEF homologs reveals a substrate-binding chamber with electrostatic complementarity to the precursor peptide, facilitating precise cleavage of the unusually short seven-amino-acid leader peptide and subsequent cyclization. This macrocyclization significantly enhances the peptide's proteolytic stability and is essential for its antimicrobial activity [1] [4].

Table 1: Core Genes within the sbo-alb Cluster and Their Functions in Subtilosin A Biosynthesis

GeneFunctionKey Characteristic
sbo (albA)Encodes the precursor peptide (presubtilosin)Contains N-terminal leader sequence and core peptide
albE, albFEncode heterodimeric metalloprotease complexResponsible for leader peptide cleavage and head-to-tail macrocyclization; M16B family
albAEncodes radical SAM enzymeCatalyzes thioether bond formation (sulfur-to-α-carbon linkages)
albC, albDInvolved in producer immunity and transportProtect producer cell from self-toxicity; may facilitate export
albGPutative functionExact role less defined, potentially auxiliary in modification or immunity

Mutational Variants and Bioengineering

Targeted mutagenesis of the sbo-alb cluster genes has proven invaluable for deciphering structure-function relationships in subtilosin A and exploring its bioengineering potential. A key mutation involves the threonine-to-isoleucine substitution at position 6 (T6I) within the core peptide sequence. This residue lies outside the regions directly involved in the characteristic thioether bonds. Studies comparing wild-type subtilosin A with the T6I variant revealed that while this mutation did not abolish antimicrobial activity, it induced conformational shifts detectable by altered migration patterns in analytical techniques like reversed-phase HPLC. Crucially, these shifts correlated with modified activity spectra, particularly showing altered potency against certain Gram-positive pathogens like Listeria monocytogenes strains [1] [3]. This highlights the sensitivity of subtilosin's target interaction to subtle changes in its three-dimensional structure, even at sites not directly involved in its primary PTMs.

Perhaps the most significant mutational approach for bioactivity modulation involves the deletion of the albB gene. AlbB encodes a small, dedicated immunity peptide essential for protecting the producer Bacillus strain from the lethal effects of its own bacteriocin. Strains harboring an albB deletion (ΔalbB) exhibit severely impaired growth when attempting to produce subtilosin A, demonstrating the essential role of AlbB in self-protection [1] [3]. Furthermore, purification of subtilosin A from engineered ΔalbB strains, possible only through careful genetic manipulation ensuring conditional expression or using heterologous systems, yielded a surprising result: the subtilosin molecule itself was produced normally and exhibited enhanced antimicrobial potency in vitro compared to subtilosin produced in the presence of AlbB. This suggests that AlbB, while protecting the producer cell, might also moderate the peptide's inherent activity, potentially through transient interaction. Removal of this modulator unleashes the full, unattenuated bactericidal potential of subtilosin A, offering a strategy for generating hyperactive variants, albeit with the challenge of managing producer cell toxicity in fermentation processes [1] [3].

Table 2: Effects of Key Mutations in Subtilosin A Biosynthesis

MutationTargetPrimary ConsequenceImpact on Bioactivity
T6I SubstitutionCore peptide (Position 6)Altered peptide conformationModified activity spectrum (altered potency against specific targets e.g., Listeria)
albB Deletion (ΔalbB)Immunity peptide geneLoss of producer self-immunityEnhanced in vitro antimicrobial potency; severe producer cell toxicity during production
albE or albF KnockoutCyclization enzymesFailure of leader peptide cleavage and macrocyclizationLoss of stable, active subtilosin A production (precursor accumulation/inactivation)
albA KnockoutRadical SAM enzymeAbsence of thioether bond formationAccumulation of linear, unmodified precursor; complete loss of antimicrobial activity

Regulatory Mechanisms

The production of subtilosin A is not constitutive but tightly regulated, integrating environmental cues with intricate signal transduction pathways and transcriptional controls. A major physiological trigger is oxygen limitation. Under low oxygen tension, the ResD-ResE two-component system activates subtilosin biosynthesis [3]. ResE is a membrane-associated sensor kinase that undergoes autophosphorylation in response to decreasing oxygen levels. This phosphate group is subsequently transferred to its cognate response regulator, ResD. Phosphorylated ResD (ResD~P) then functions as a transcriptional activator. It binds to specific promoter regions upstream of the sbo-alb operon, directly stimulating transcription under anaerobic or microaerophilic conditions. Furthermore, maximal induction requires the presence of nitric oxide (NO), often generated as a metabolic byproduct during nitrate respiration under oxygen limitation. NO relieves repression exerted by the NO-sensitive transcriptional regulator NsrR, which otherwise suppresses sbo-alb expression [3]. This dual control ensures subtilosin production is optimally tuned to environments where respiratory metabolism shifts and potentially competing microbes are stressed.

Transcription of the sbo-alb cluster is also subject to potent repression by global transition state regulators, primarily AbrB and Rok (Repressor of competence) [2] [6]. AbrB is a key regulator during the transition from exponential growth to stationary phase, repressing numerous genes involved in secondary metabolite production and developmental processes like sporulation and competence. AbrB directly binds to the promoter region of the sbo-alb operon, preventing RNA polymerase access and effectively silencing subtilosin gene expression during active growth [2]. Similarly, Rok binds to AT-rich sequences within the sbo promoter region, acting as a chromatin organizer that compacts the DNA and sterically hinders transcription initiation. The repressive effects of AbrB and Rok are lifted as cells enter mid-to-late stationary phase. The master regulator Spo0A, activated by phosphorylation (Spo0A~P) in response to cell density, nutrient depletion, and other stress signals, plays a central role in this derepression. Rising levels of Spo0A~P antagonize Rok binding, likely through competition for overlapping binding sites or inducing conformational changes in the DNA. Spo0A~P also indirectly counteracts AbrB by activating transcription of abrB repressors like sinI (encoding an AbrB antagonist) and directly repressing abrB expression later in stationary phase [6]. Consequently, the temporal window for subtilosin production is defined by the declining activity of AbrB/Rok and the increasing activity of Spo0A~P and the ResDE system, integrating population density, nutrient status, and oxygen availability. This complex regulation restricts subtilosin A synthesis to a specific niche within the stationary phase, aligning its production with conditions where its antimicrobial activity provides a competitive advantage.

Properties

Product Name

Subtilosin A1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.